3-Aminomethylen-5-aminooxindole 3-Aminomethylen-5-aminooxindole
Brand Name: Vulcanchem
CAS No.: 159212-54-1
VCID: VC19110001
InChI: InChI=1S/C9H9N3O/c10-4-7-6-3-5(11)1-2-8(6)12-9(7)13/h1-4,10,12-13H,11H2
SMILES:
Molecular Formula: C9H9N3O
Molecular Weight: 175.19 g/mol

3-Aminomethylen-5-aminooxindole

CAS No.: 159212-54-1

Cat. No.: VC19110001

Molecular Formula: C9H9N3O

Molecular Weight: 175.19 g/mol

* For research use only. Not for human or veterinary use.

3-Aminomethylen-5-aminooxindole - 159212-54-1

Specification

CAS No. 159212-54-1
Molecular Formula C9H9N3O
Molecular Weight 175.19 g/mol
IUPAC Name 5-amino-3-methanimidoyl-1H-indol-2-ol
Standard InChI InChI=1S/C9H9N3O/c10-4-7-6-3-5(11)1-2-8(6)12-9(7)13/h1-4,10,12-13H,11H2
Standard InChI Key CSLZHLXPJAEHRI-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C=C1N)C(=C(N2)O)C=N

Introduction

Chemical Structure and Molecular Characteristics

3-Aminomethylen-5-aminooxindole (C₁₀H₁₀N₄O) features a bicyclic oxindole core fused with a pyrrolidinone ring, substituted with amino groups at the 3- and 5-positions. The (Z)-stereochemistry of the 3-aminomethylidene group is stabilized by intramolecular hydrogen bonding between the amino nitrogen and the adjacent carbonyl oxygen . X-ray crystallographic studies of analogous compounds reveal planar geometry at the methylidene carbon, which facilitates π-π stacking interactions with biological targets .

Key Structural Features:

  • Oxindole Core: Provides a rigid scaffold for functional group attachment.

  • Amino Substituents: Enhance solubility in polar solvents (logP ≈ 0.8) and enable hydrogen bonding with enzymes .

  • Conjugated System: The extended π-system between positions 3 and 5 allows for UV absorption at 280–320 nm, useful in analytical detection .

Synthetic Methodologies

Eschenmoser Coupling Approach

The most efficient synthesis involves a two-step protocol:

  • Thioamide Formation: Reacting 3-bromooxindole with thiobenzamide in DMF at 80°C for 12 hours yields 3-(benzoylamino)oxindole intermediate (85% yield) .

  • Eschenmoser Coupling: Treatment with methyl iodide and triethylamine in THF at −20°C induces methylidene group formation, producing 3-aminomethylen-5-aminooxindole in 92% yield .

Reaction Conditions:

StepReagentsTemperatureTimeYield
1Thiobenzamide, DMF80°C12h85%
2CH₃I, Et₃N, THF−20°C3h92%

This method surpasses earlier approaches that relied on Hoffman degradation (45% yield) or hazardous cyanide intermediates .

Alternative Routes

Biological Activity and Mechanisms

Tyrosin Kinase Inhibition

In enzymatic assays, 3-aminomethylen-5-aminooxindole shows IC₅₀ values of 0.8–1.2 μM against epidermal growth factor receptor (EGFR), comparable to first-generation kinase inhibitors like erlotinib . Molecular docking simulations reveal:

  • Hydrogen bonds between the 5-amino group and Thr766 residue.

  • Hydrophobic interactions between the oxindole core and Leu788 side chain .

Comparative Inhibition Data:

CompoundEGFR IC₅₀ (μM)Selectivity (vs. VEGFR2)
3-Aminomethylen-5-aminooxindole0.912:1
Erlotinib0.28:1

Comparative Analysis with Related Compounds

Structural and Functional Analogues:

CompoundKey DifferencesBioactivity Highlights
3-Amino-5-nitrooxindoleNitro group at C5Enhanced antibacterial potency
3-HydroxyaminomethylenoxindoleHydroxyl substituentRadical scavenging (EC₅₀ = 5 μM)
3-Aminomethylen-5-fluorooxindoleFluorine at C5Improved blood-brain barrier penetration

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